Quinaprilat hydrochloride
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Overview
Description
Quinaprilat hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. It is the active metabolite of quinapril, which is a prodrug. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinaprilat hydrochloride involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or an acid addition salt of quinapril, such as this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quinaprilat hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed to form quinaprilat, especially under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, although these are less common in typical pharmaceutical applications.
Cyclization: This compound can cyclize to form diketopiperazine derivatives under certain conditions.
Major Products Formed
The major products formed from these reactions include quinaprilat and its diketopiperazine derivatives. These reactions are crucial for understanding the stability and degradation pathways of the compound .
Scientific Research Applications
Quinaprilat hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms.
Biology: Researchers use it to study the effects of ACE inhibition on various biological pathways.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: This compound is used in the formulation of pharmaceutical products designed to manage cardiovascular conditions
Mechanism of Action
Quinaprilat hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .
Comparison with Similar Compounds
Quinaprilat hydrochloride is often compared with other ACE inhibitors such as enalaprilat, lisinopril, and captopril.
Similar Compounds
Enalaprilat: Like quinaprilat, enalaprilat is an active metabolite of its prodrug, enalapril. Both compounds inhibit ACE but differ in their pharmacokinetic profiles.
Lisinopril: Lisinopril is another ACE inhibitor that does not require bioactivation. It is often used in similar therapeutic contexts but has a longer half-life compared to quinaprilat.
Captopril: Captopril is the first ACE inhibitor developed and has a shorter duration of action compared to quinaprilat
Uniqueness
This compound is unique due to its high potency and specific pharmacokinetic properties, making it a valuable option in the management of hypertension and heart failure. Its ability to be used in combination with other antihypertensive agents further enhances its therapeutic utility .
Properties
Molecular Formula |
C23H27ClN2O5 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
InChI Key |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
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